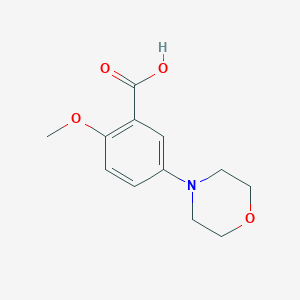
(S)-3-Benzyloxy-pyrrolidine
Descripción general
Descripción
(S)-3-Benzyloxy-pyrrolidine, also known as S-benzyloxy-pyrrolidine, is an important organic compound used in the synthesis of a variety of organic compounds. It is a chiral molecule containing an asymmetric carbon atom and belongs to the class of compounds known as pyrrolidines. It is used in a variety of applications, including pharmaceuticals, agrochemicals, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Organic Synthesis
“(S)-3-Benzyloxy-pyrrolidine” is a valuable chiral building block in organic synthesis. Its structure is pivotal for constructing pyrrolidine rings, which are present in many natural products and pharmaceuticals. The benzyloxy group in the compound provides steric hindrance and electronic effects that can influence the stereochemistry of the resulting molecules. This makes it an essential reagent for synthesizing enantiomerically pure compounds, which is crucial in the development of drugs with specific biological activities .
Pharmaceutical Research
In pharmaceutical research, “(S)-3-Benzyloxy-pyrrolidine” is used to develop new medicinal compounds. Its pyrrolidine core is a common motif in drugs that target the central nervous system, including treatments for depression, anxiety, and Parkinson’s disease. Researchers utilize this compound to create analogs and derivatives that can bind to neuroreceptors or enzymes with high affinity, potentially leading to new therapeutic agents .
Proteomics
Proteomics, the large-scale study of proteins, benefits from compounds like “(S)-3-Benzyloxy-pyrrolidine” hydrochloride. It can be used to modify peptides and proteins, altering their properties for better analysis or to study protein-protein interactions. Such modifications can help in understanding the function of proteins in biological systems and in the development of diagnostic tools .
Material Science
In material science, “(S)-3-Benzyloxy-pyrrolidine” finds applications in the synthesis of novel materials. Its incorporation into polymers can result in materials with unique optical or electronic properties. These materials could be used in a variety of technologies, including organic semiconductors, light-emitting diodes (LEDs), and sensors .
Biomedical Research
Biomedical research utilizes “(S)-3-Benzyloxy-pyrrolidine” in the design of biomolecules and as a tool in chemical biology. It can serve as a linker or spacer in the construction of drug conjugates or in the modification of biomolecules for targeted drug delivery. This compound helps in creating more effective drug delivery systems that can specifically target diseased cells while minimizing side effects .
Industrial Applications
While not directly used in industrial applications, the derivatives of “(S)-3-Benzyloxy-pyrrolidine” can play a role in the development of industrial catalysts or as intermediates in the synthesis of complex organic molecules. Its use in these areas is driven by the need for efficient and selective reactions that can be scaled up for commercial production .
Propiedades
IUPAC Name |
(3S)-3-phenylmethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMYKUPMLRKQK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Benzyloxy-pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1451749.png)
![N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine](/img/structure/B1451752.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)

![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)

![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)

![(Z)-N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline](/img/structure/B1451765.png)
![1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1451766.png)

![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)
